2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(4-acetamidophenyl)acetamide
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Overview
Description
2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(4-acetamidophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-acetamidophenyl derivatives and benzyl-substituted triazaspiro compounds. Common synthetic routes may involve:
Condensation Reactions: Combining the 4-acetamidophenyl derivative with a benzyl-substituted triazaspiro compound under acidic or basic conditions.
Cyclization Reactions: Formation of the spiro linkage through intramolecular cyclization, often facilitated by heat or catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique spiro structure may impart interesting physical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(4-acetamidophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures may include spirooxindoles and spirocyclic lactams.
Benzyl-Substituted Compounds: Compounds with benzyl groups attached to nitrogen or oxygen atoms.
Uniqueness
What sets 2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-(4-acetamidophenyl)acetamide apart is its specific combination of functional groups and spiro linkage, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-17(30)25-19-7-9-20(10-8-19)26-21(31)16-28-13-11-24(12-14-28)22(32)29(23(33)27-24)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,25,30)(H,26,31)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGKAHRWHTVETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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